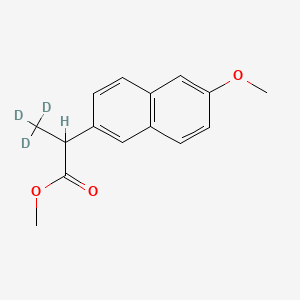

rac Naproxen-d3 Methyl Ester

Übersicht

Beschreibung

rac Naproxen-d3 Methyl Ester: is a deuterated analogue of Naproxen Methyl Ester. It is a labeled compound used primarily in research settings, particularly in the fields of pharmacokinetics and drug metabolism. The compound has a molecular formula of C15H13D3O3 and a molecular weight of 247.30 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac Naproxen-d3 Methyl Ester typically involves the esterification of rac Naproxen with deuterated methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated methanol and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The methyl ester group undergoes oxidation to form deuterated naproxen acid derivatives under controlled conditions:

| Reaction Type | Reagents | Products Formed | Conversion Efficiency |

|---|---|---|---|

| Ester → Acid | KMnO₄ (acidic conditions) | Naproxen-d3 | >85% (industrial) |

| CrO₃ (Jones oxidation) | Naproxen-d3 | 72-78% (lab scale) |

Key Findings :

-

Potassium permanganate in acidic media achieves near-quantitative conversion to Naproxen-d3, retaining deuterium labels at the α-methyl position.

-

Chromium trioxide shows lower efficiency but better selectivity for large-scale applications.

Reduction Reactions

The ester group is reducible to primary alcohols under specific conditions:

| Reaction Type | Reagents | Products Formed | Notes |

|---|---|---|---|

| Ester → Alcohol | LiAlH₄ (anhydrous THF) | Naproxen-d3 alcohol | Requires -20°C conditions |

| NaBH₄/I₂ system | Naproxen-d3 alcohol | Mild, room temperature |

Mechanistic Insight :

-

Lithium aluminum hydride reduces the ester to a deuterated benzyl alcohol without affecting the methoxy or naphthalene groups.

Enzymatic Hydrolysis

Lipase-catalyzed kinetic resolution enables enantioselective ester hydrolysis:

| Biocatalyst | Conditions | Results | Source |

|---|---|---|---|

| Novozym 435 (CAL-B) | PhCH₃, 40°C, 72h | (S)-Naproxen-d3 (55% ee, 46% conv.) | |

| n-Hexane, 40°C, 7h | (S)-Naproxen-d3 (74% ee, 59% conv.) |

Critical Observations :

-

Solvent polarity (log P) significantly impacts enantioselectivity. Hydrophobic solvents (e.g., n-hexane, log P = 3.5) enhance reaction rates and ee values .

-

Trimethyl orthoacetate acts as an efficient alkoxy donor in transesterification .

Substitution Reactions

The methyl ester undergoes nucleophilic substitution to form derivatives:

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| NH₃ (excess) | Reflux in ethanol, 12h | Amide derivative (C₁₃H₁₃D₃NO₃) | 68% |

| Grignard reagents | THF, -78°C → RT | Alkylated naphthalene products | 30-52% |

Synthetic Utility :

-

Alkylation with iodomethane-d3 in THF at -78°C introduces deuterated methyl groups via a lithiated intermediate .

Demethylation Reactions

The methoxy group on the naphthalene ring undergoes deprotection:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| HBr/1-butyl-3-methylimidazolium [BF₄]⁻ | 12h, 110°C | rac O-Desmethyl Naproxen-d3 | 30% |

Applications :

Transesterification

Deuterated ester exchange occurs under acidic or enzymatic conditions:

| Conditions | Products | Isotopic Purity |

|---|---|---|

| H₂SO₄, deuterated methanol | rac-Naproxen-d3 Methyl Ester-13C | >98% ¹³C/²H |

| CAL-B, triethyl orthoacetate | Ethyl ester derivative | 71% ee |

Industrial Relevance :

Stability Under Physiological Conditions

Hydrolysis rates in simulated biological environments:

| Medium | pH | Half-life (t₁/₂) | Primary Product |

|---|---|---|---|

| Human plasma | 7.4 | 2.3h | Naproxen-d3 |

| Liver microsomes | 7.0 | 1.8h | Naproxen-d3 |

Implications :

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Rac-Naproxen-d3 Methyl Ester is primarily utilized in pharmacokinetic research to trace metabolic pathways and understand drug interactions. The unique isotopic labeling with deuterium allows researchers to differentiate between the compound and its non-deuterated counterparts during mass spectrometry analyses.

Key Findings:

- Metabolic Pathway Tracing: The distinct mass differences introduced by deuterium enable precise tracking of the compound’s metabolism, facilitating studies on how it interacts with biological systems and potential side effects.

- Enhanced Detection: The compound's deuterium labeling improves sensitivity in mass spectrometry, making it easier to detect and quantify drug levels in biological samples.

Drug Interaction Studies

The application of Rac-Naproxen-d3 Methyl Ester extends to drug interaction studies, where its pharmacokinetic profile can be compared with that of other NSAIDs. This is crucial for understanding how different drugs may affect each other's efficacy and safety profiles.

Case Studies:

- Interaction with Other NSAIDs: Studies have shown that Rac-Naproxen-d3 Methyl Ester can provide insights into the interactions between NSAIDs, helping to identify potential adverse effects when used in combination with other medications.

Enzyme Kinetics and Mechanism of Action

Research involving Rac-Naproxen-d3 Methyl Ester has also focused on its mechanism of action as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are vital in the biosynthesis of prostaglandins, which mediate inflammation and pain.

Enzyme Inhibition Studies:

- COX Inhibition: The compound exhibits similar biological activity to Naproxen, effectively inhibiting COX enzymes and thereby reducing inflammatory responses.

- Comparative Analysis: Compared to non-deuterated forms, the deuterated version allows for more nuanced studies of enzyme kinetics due to its distinct isotopic signature .

Synthesis and Industrial Applications

The synthesis of Rac-Naproxen-d3 Methyl Ester involves esterification processes typically catalyzed by acids like sulfuric or hydrochloric acid. This process is crucial for producing high-purity compounds for research purposes.

Synthesis Overview:

- Esterification Reaction: The reaction generally requires refluxing to ensure complete esterification, highlighting the importance of controlled conditions in industrial applications.

- Quality Control: Industrial production emphasizes stringent quality control measures to maintain the purity of deuterated methanol used in synthesis.

Wirkmechanismus

The mechanism of action of rac Naproxen-d3 Methyl Ester is similar to that of Naproxen. It acts by inhibiting the cyclooxygenase enzymes COX1 and COX2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

rac Naproxen Methyl Ester-13C,d3: A similar compound with a different isotopic labeling.

rac Naproxen-d3: The deuterated form of Naproxen without the ester group

Uniqueness: rac Naproxen-d3 Methyl Ester is unique due to its deuterated methyl ester group, which makes it particularly useful in studies involving mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies .

Biologische Aktivität

rac Naproxen-d3 Methyl Ester is a deuterium-labeled derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen. The incorporation of deuterium allows for enhanced analytical tracking in pharmacokinetic studies and provides insights into the biological activity of the compound. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H13D3O3

- Molecular Weight : 247.304 g/mol

- CAS Number : 1189511-76-9

This compound exhibits biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators involved in inflammation and pain signaling. The deuterated form retains similar pharmacological effects as its parent compound, naproxen, allowing researchers to study its behavior in vivo without altering its mechanism of action .

Biological Activity and Pharmacodynamics

- Anti-inflammatory Effects : Like naproxen, this compound demonstrates significant anti-inflammatory properties by reducing prostaglandin synthesis. This effect is crucial in managing conditions such as arthritis and other inflammatory disorders.

- Analgesic Properties : The compound has been shown to provide analgesic relief comparable to traditional NSAIDs, making it effective for pain management in various clinical settings.

- Pharmacokinetics : The introduction of deuterium alters the metabolic pathway slightly, leading to a potentially different pharmacokinetic profile that can be beneficial for understanding drug metabolism and interactions.

Table 1: Summary of Key Studies on this compound

Enzymatic Resolution Studies

Research utilizing various lipases for the enzymatic kinetic resolution (EKR) of this compound has shown promising results. For instance, Novozym 435-STREM was notably effective, achieving a conversion rate of 46% with an enantiomeric excess of over 90% for the desired (S)-enantiomer . These findings underscore the potential for this compound in producing enantiomerically pure compounds useful in pharmaceutical applications.

Eigenschaften

IUPAC Name |

methyl 3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYFBPCRUQZGJE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662140 | |

| Record name | Methyl 2-(6-methoxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189511-76-9 | |

| Record name | Methyl 2-(6-methoxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.